2-(1,4-Dimethyl-3-oxo-2-piperazinyl)acetic acid
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Overview
Description
“2-(1,4-Dimethyl-3-oxo-2-piperazinyl)acetic acid” is a chemical compound with the molecular formula C8H14N2O3 . It is related to “(2,2-dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride”, which has a molecular weight of 222.67 .
Molecular Structure Analysis
The InChI code for “(2,2-dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride” is 1S/C8H14N2O3.ClH/c1-8(2)7(13)9-3-4-10(8)5-6(11)12;/h3-5H2,1-2H3,(H,9,13)(H,11,12);1H . This provides a detailed description of the molecular structure.Scientific Research Applications
Analgesic Efficacy and Safety
2-(1,4-Dimethyl-3-oxo-2-piperazinyl)acetic acid derivatives were explored for their analgesic efficacy and safety. Specific compounds demonstrated significant analgesic activity in animal models, indicating potential applications in pain management without the drawbacks associated with opioids. For instance, the compound 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one was highlighted for its potent, rapid-acting, non-opioid analgesic properties with low acute toxicity and sustained effect, which could be a stepping stone for future pain management therapies (Viaud et al., 1995).
Role in Inflammation and Oxidative Stress
The compound was also studied in the context of inflammation and oxidative stress. Research involving the reactive oxygen metabolites in experimental colitis induced by acetic acid in rats suggested that these metabolites play a crucial role in inflammatory conditions. The findings could provide insights into how this compound derivatives might influence inflammatory pathways and oxidative stress, offering potential therapeutic applications in inflammatory diseases (Keshavarzian et al., 1990).
Pharmacokinetics and Tissue Penetration
Studies on the pharmacokinetics and tissue penetration of related compounds, like AT-4140, revealed significant insights into how these compounds are processed and distributed in the body. The research emphasized good tissue penetration and a long half-life in plasma and tissues, indicating potential for developing drugs with improved efficacy and sustained action (Nakamura et al., 1990).
Potential in Anti-inflammatory and Anti-tumour Applications
Further, the compound's analogs were investigated for their anti-inflammatory and antitumour properties. For example, studies on DPI-3290 and 5,6-dimethylxanthenone-4-acetic acid revealed promising results in terms of their efficacy in pain management and tumor growth inhibition, respectively. These compounds showed significant effects with limited adverse impacts, suggesting their potential as therapeutic agents in treating pain and cancer (Gengo et al., 2003), (Ching et al., 2002).
Properties
IUPAC Name |
2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-9-3-4-10(2)8(13)6(9)5-7(11)12/h6H,3-5H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZZTMOGEMLFDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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